Cas no 859984-32-0 (2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE)

2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-chloro-1-(4-methyl-5-thiazolyl)-
- 2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE
-
- Inchi: 1S/C6H6ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3
- InChI Key: NIRSUSVIAQGOQL-UHFFFAOYSA-N
- SMILES: C(=O)(C1SC=NC=1C)CCl
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467580-250mg |
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE |
859984-32-0 | 95%+ | 250mg |
$535 | 2023-01-04 | |
Enamine | EN300-1704827-0.25g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 0.25g |
$474.0 | 2023-09-20 | |
Enamine | EN300-1704827-0.05g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 0.05g |
$222.0 | 2023-09-20 | |
Enamine | EN300-1704827-1.0g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 1g |
$956.0 | 2023-06-04 | |
Enamine | EN300-1704827-0.1g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 0.1g |
$331.0 | 2023-09-20 | |
Aaron | AR01DXFI-10g |
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE |
859984-32-0 | 93% | 10g |
$5682.00 | 2023-12-14 | |
Aaron | AR01DXFI-50mg |
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE |
859984-32-0 | 95% | 50mg |
$331.00 | 2025-02-09 | |
Enamine | EN300-1704827-1g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 1g |
$956.0 | 2023-09-20 | |
Enamine | EN300-1704827-10g |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
859984-32-0 | 93% | 10g |
$4114.0 | 2023-09-20 | |
A2B Chem LLC | AX28370-250mg |
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE |
859984-32-0 | 93% | 250mg |
$534.00 | 2024-04-19 |
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE Related Literature
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
Additional information on 2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE
2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE (CAS No. 859984-32-0): A Comprehensive Overview
2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 859984-32-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chloroacetyl thiazole, is characterized by its unique structural features, which include a chloro substituent and a thiazole ring. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active compounds. The presence of this ring in 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one imparts significant chemical stability and reactivity, making it an attractive candidate for drug design and synthesis. The chloro substituent, on the other hand, can influence the compound's solubility, lipophilicity, and reactivity, which are crucial parameters in drug development.
Recent studies have highlighted the potential of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains. The thiazole ring is known to disrupt bacterial cell walls and inhibit essential enzymes, while the chloro substituent enhances the compound's ability to penetrate bacterial membranes.
In addition to its antimicrobial properties, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The unique combination of the thiazole ring and the chloro substituent may contribute to its selective cytotoxicity against cancer cells while minimizing toxicity to normal cells.
The synthesis of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is well-documented in the literature. One common approach involves the reaction of 4-methylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. This method yields high purity and yield of the desired product, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance its appeal as a building block for more complex molecules.
From a pharmacological perspective, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one has shown promise in preclinical studies. Animal models have demonstrated that this compound can effectively reduce tumor size and inhibit metastasis without significant side effects. These findings suggest that it may have therapeutic potential in treating various types of cancer, particularly those that are resistant to conventional therapies.
Furthermore, the compound's ability to modulate inflammatory responses has been explored in several studies. Inflammation is a key factor in many chronic diseases, including cardiovascular disease and neurodegenerative disorders. Research has shown that 2-chloroacetyl thiazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated tissue damage. This property makes it a potential candidate for developing anti-inflammatory drugs.
In conclusion, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 859984-32-0) is a multifunctional organic compound with diverse biological activities. Its unique structural features make it an attractive candidate for drug discovery and development across multiple therapeutic areas. Ongoing research continues to uncover new applications and mechanisms of action for this compound, underscoring its significance in modern medicinal chemistry.
859984-32-0 (2-CHLORO-1-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE) Related Products
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)



